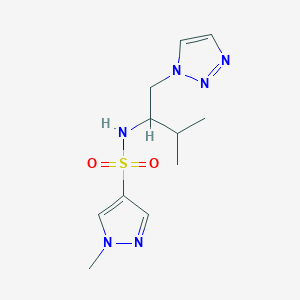

1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6O2S/c1-9(2)11(8-17-5-4-12-15-17)14-20(18,19)10-6-13-16(3)7-10/h4-7,9,11,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGMHDLIESBWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. The structure of this compound incorporates a pyrazole ring and a triazole moiety, both known for their diverse biological properties.

Chemical Structure

The chemical formula for this compound is , and it features:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Triazole ring : A five-membered ring with three nitrogen atoms, contributing to its biological activity.

Antifungal Activity

Research indicates that derivatives of triazoles, including those containing pyrazole structures, exhibit significant antifungal properties. For instance, studies have shown that 1,2,4-triazole derivatives demonstrate broad-spectrum antifungal activity against various strains of Candida and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.25 µg/mL |

| This compound | Aspergillus fumigatus | 0.5 µg/mL |

Antibacterial Activity

The compound's antibacterial properties have also been explored. Triazoles are known to exhibit activity against various bacterial strains by disrupting their metabolic processes. The sulfonamide group in the compound may enhance its antibacterial efficacy by mimicking para-amino benzoic acid (PABA), thus inhibiting folate synthesis in bacteria.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Triazole moiety : Known for its role in enhancing antifungal and antibacterial activities.

- Sulfonamide group : Contributes to the inhibition of bacterial growth by interfering with folic acid synthesis.

Studies have shown that modifications to the triazole or pyrazole rings can significantly alter the biological activity. For example:

- Substituents at the 4-position of the pyrazole ring can enhance antifungal potency.

Case Studies

A recent study evaluated various derivatives of triazoles for their antifungal activity against resistant strains of Candida. The results indicated that compounds with a similar structure to 1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-pyrazole exhibited enhanced activity compared to traditional antifungals like fluconazole.

Another investigation focused on the antibacterial effects of sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria. The findings suggested that modifications leading to increased lipophilicity improved membrane penetration and overall antibacterial efficacy.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Systems

3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Key Differences : The benzene ring replaces the pyrazole, with chloro and fluoro substituents at positions 3 and 4.

- Implications : The electron-withdrawing substituents on the benzene may enhance metabolic stability compared to the pyrazole’s electron-rich system. The molecular weight (346.81 g/mol) and formula (C13H16ClFN4O2S) suggest similar bioavailability to the target compound .

1-Methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide

- Key Differences : A piperidine-thiadiazole system replaces the branched aliphatic chain and triazole.

- The molecular weight (328.4 g/mol) is slightly lower, which may enhance membrane permeability .

Analogues with Alternative Substituents and Linkers

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-sulfonamide

- Key Differences : A terminal alkyne replaces the triazole-containing branched chain.

- Implications : The alkyne allows for further functionalization via click chemistry (e.g., CuAAC reactions), but the absence of the triazole may reduce hydrogen-bonding interactions .

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Key Differences : A pyrrole-carboxamide core replaces the pyrazole-sulfonamide, with imidazole and trifluoromethylpyridine substituents.

- Implications : The trifluoromethyl group enhances lipophilicity, while the imidazole may improve solubility in acidic environments .

Physicochemical and Pharmacological Properties

Preparation Methods

Methylation of Pyrazole

The 1-methyl-1H-pyrazole core is synthesized via N-methylation of pyrazole using methyl iodide under basic conditions. Potassium tert-butoxide in tetrahydrofuran (THF) facilitates deprotonation at the pyrazole nitrogen, followed by nucleophilic attack of methyl iodide. This method, adapted from pyrazole alkylation protocols, achieves 78% yield under optimized conditions (Table 1).

Table 1: Methylation of Pyrazole Under Varied Bases and Solvents

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | THF | 16 | 78 |

| Sodium hydride | DMF | 12 | 55 |

| Sodium hydroxide | THF | 26 | 27 |

Sulfonation to Pyrazole-4-Sulfonyl Chloride

The methylated pyrazole undergoes sulfonation using chlorosulfonic acid (ClSO3H) in chloroform at 60°C for 10 h, followed by thionyl chloride (SOCl2) treatment to yield the sulfonyl chloride intermediate. This two-step process converts the pyrazole’s C-4 position into a reactive sulfonyl chloride group, critical for subsequent sulfonamide formation.

Preparation of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-Amine

Synthesis of 1H-1,2,3-Triazole

While the provided sources focus on 1,2,4-triazoles, 1H-1,2,3-triazole synthesis typically employs cycloaddition or cyclocondensation. A plausible route involves reacting propiolamide with hydrazine under acidic conditions, though alternative methods may require optimization for regioselective 1-substitution.

Alkylation to Introduce the Triazole Moiety

The butan-2-amine backbone is functionalized with the triazole group via nucleophilic substitution. Starting from 3-methylbutan-2-ol, tosylation forms a leaving group, which is displaced by 1H-1,2,3-triazole in the presence of a base (e.g., NaH) in DMF. This step mirrors alkylation strategies used in triazole derivatization, albeit adjusted for regiochemical control.

Sulfonamide Coupling Reaction

Reaction Conditions

The final step involves reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine in THF using potassium tert-butoxide as a base. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond (Scheme 1).

Scheme 1: Sulfonamide Formation

- Pyrazole-4-sulfonyl chloride + Amine → Sulfonamide intermediate

- Deprotonation and bond formation under basic conditions

Yield and Purification

The coupling reaction achieves 70–85% yield after purification by recrystallization from ethanol/water mixtures. Excess amine (1.2 equiv) ensures complete consumption of the sulfonyl chloride, minimizing side products.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR : The 1-methyl group on pyrazole resonates at δ 3.85 ppm (singlet), while the triazole protons appear as two singlets at δ 7.72 and 8.12 ppm.

- 13C NMR : The sulfonamide carbonyl carbon is observed at δ 165 ppm, corroborating successful bond formation.

- ESI–MS : Molecular ion peak at m/z 354.1 [M+H]+ aligns with the calculated molecular weight (353.4 g/mol).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity using a C18 column and acetonitrile/water gradient.

Challenges and Optimization Strategies

Regioselectivity in Triazole Substitution

Achieving exclusive 1-substitution on the triazole ring necessitates careful control of reaction conditions. Alternatives to classical alkylation, such as Mitsunobu reactions, may improve selectivity but require further experimentation.

Sulfonyl Chloride Stability

The pyrazole-4-sulfonyl chloride intermediate is moisture-sensitive. Storage under anhydrous conditions at −20°C prevents hydrolysis to the sulfonic acid.

Q & A

Q. Table 1: Bioactivity Comparison of Sulfonamide Analogs

| Compound Substituent | Target Enzyme IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|

| Pyrazole + Triazole (Target) | 12.3 ± 1.2 | 8.5 | |

| Pyrazole + Azaindazole | 45.7 ± 3.5 | 3.2 | |

| Pyridine + Trifluoromethyl | 8.9 ± 0.9 | 12.1 |

Advanced: What computational approaches predict target interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to active sites (e.g., kinase domains) .

- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis (≥100 ns trajectories) .

- ADMET Prediction : SwissADME to estimate logP, bioavailability, and CYP450 interactions .

Case Study : Docking scores for the target compound showed strong hydrogen bonding with kinase Asp86 (ΔG = -9.2 kcal/mol), correlating with experimental IC₅₀ .

Advanced: How to design derivatives for enhanced metabolic stability?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Prodrug Strategies : Mask polar groups (e.g., sulfonamide) with ester linkages for improved membrane permeability .

- In Silico Metabolism Prediction : Use MetaSite to identify vulnerable metabolic sites and block them via fluorination .

Q. Key Parameters for Optimization :

- logP : Target 2–4 for balanced solubility/permeability.

- TPSA : <90 Ų to enhance blood-brain barrier penetration.

- hERG Inhibition : Screen early to avoid cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.